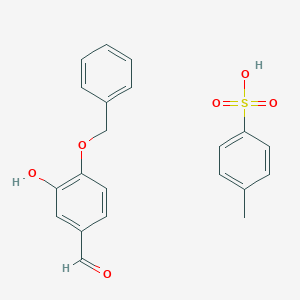
3-Hydroxy-4-phenylmethoxybenzaldehyde;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate is an organic compound that features a benzene ring substituted with a benzyloxy group, a hydroxy group, and a benzaldehyde group, along with a p-toluenesulfonate group. This compound is of interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of bases such as sodium hydroxide and solvents like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as recrystallization and distillation are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzyloxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: Used in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate involves its interaction with specific molecular targets and pathways. The benzyloxy and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The p-toluenesulfonate group can act as a leaving group in substitution reactions, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-Hydroxybenzaldehyde: Lacks the benzyloxy and p-toluenesulfonate groups.
4-(Benzyloxy)benzaldehyde: Lacks the hydroxy and p-toluenesulfonate groups.
4-(Benzyloxy)-3-hydroxybenzaldehyde: Lacks the p-toluenesulfonate group
Properties
Molecular Formula |
C21H20O6S |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
3-hydroxy-4-phenylmethoxybenzaldehyde;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C14H12O3.C7H8O3S/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,16H,10H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
AUCJOPLVOJVVMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















